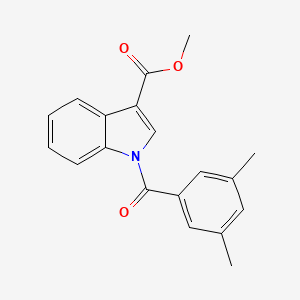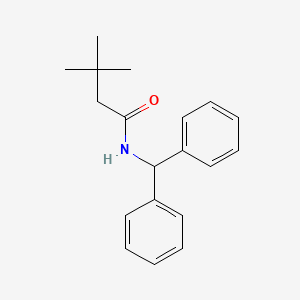![molecular formula C18H21N3O3 B5833851 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5833851.png)
4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol, also known as BNMP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BNMP is a member of the nitrophenol family, which has been shown to have a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The exact mechanism of action of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and survival. Studies have shown that 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol inhibits the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol has also been shown to have effects on normal cells. Studies have shown that 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol can induce oxidative stress and DNA damage in normal cells, which may limit its potential as a therapeutic agent. However, the exact effects of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol on normal cells are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol. One direction is the development of more efficient synthesis methods to increase the yield of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol. Another direction is the study of the effects of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol on normal cells, which may provide insights into its potential as a therapeutic agent. Additionally, the development of new formulations of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol that increase its solubility may expand its potential uses in laboratory experiments and clinical applications.
Métodos De Síntesis
The synthesis of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol involves the reaction of 4-nitrophenol with benzylpiperazine in the presence of formaldehyde. The reaction is carried out in ethanol at room temperature, and the product is obtained after purification by column chromatography. The yield of 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol is approximately 70%.
Aplicaciones Científicas De Investigación
4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol has been extensively studied for its potential as an anticancer agent. Studies have shown that 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, 4-[(4-benzyl-1-piperazinyl)methyl]-2-nitrophenol has also been studied for its antimicrobial and anti-inflammatory activities.
Propiedades
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-18-7-6-16(12-17(18)21(23)24)14-20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVHMOLYVFAUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

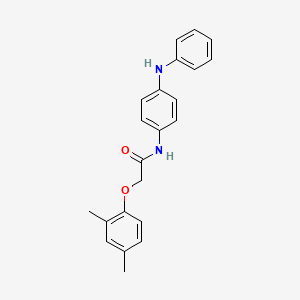
![ethyl 4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5833779.png)


![4-methyl-3-(3-nitrophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B5833816.png)
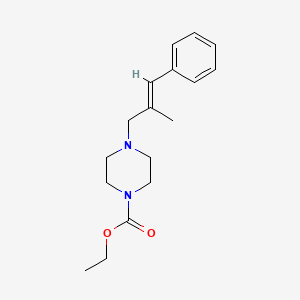


![3-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5833867.png)
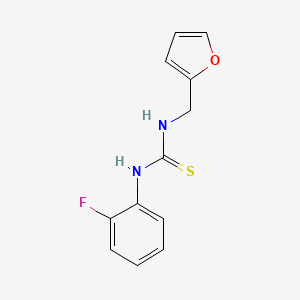
![4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5833875.png)
